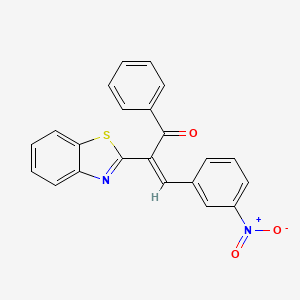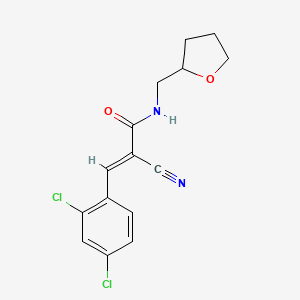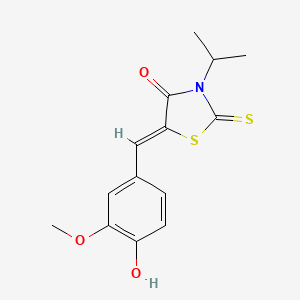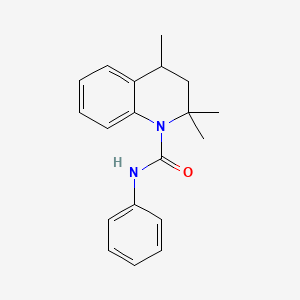![molecular formula C19H22N2O3 B3895419 N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B3895419.png)
N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide
描述
N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, also known as Boc-3-amido-4-(5-methyl-2-furyl)styrene (Boc-AMFS), is a chemical compound with potential applications in scientific research. This compound is a derivative of styrene and is widely used in the field of biochemistry and pharmacology due to its unique properties.
作用机制
The mechanism of action of Boc-AMFS involves the disruption of the microtubule network, which is essential for cell division. This compound binds to the colchicine site on the microtubule and inhibits its polymerization, leading to the formation of abnormal microtubule structures. These abnormal structures interfere with the normal functioning of the cell and ultimately lead to cell death.
Biochemical and Physiological Effects:
Boc-AMFS has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the growth of bacteria and fungi. Boc-AMFS has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the advantages of using Boc-AMFS in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using Boc-AMFS is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the use of Boc-AMFS in scientific research. One potential application is in the development of new cancer therapies. Boc-AMFS has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. Another potential application is in the study of the cytoskeleton and its role in cell division. Boc-AMFS has been shown to disrupt the microtubule network, providing insights into the mechanisms of cell division. Finally, Boc-AMFS could be used as a tool for studying the effects of microtubule-targeting agents on the cytoskeleton of cells, providing a better understanding of the mechanisms of action of these compounds.
Conclusion:
In conclusion, Boc-AMFS is a chemical compound with potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further study. The use of Boc-AMFS in lab experiments has several advantages, including its high potency and cost-effectiveness. However, its low solubility in water can make it difficult to work with in certain experimental conditions. There are several future directions for the use of Boc-AMFS in scientific research, including the development of new cancer therapies and the study of the cytoskeleton.
科学研究应用
Boc-AMFS has been used in various scientific research applications, including the development of new drugs and the study of biochemical and physiological processes. One of the primary applications of Boc-AMFS is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. Boc-AMFS has also been used to study the effects of microtubule-targeting agents on the cytoskeleton of cells.
属性
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-12-20-19(23)17(13-16-11-10-14(2)24-16)21-18(22)15-8-6-5-7-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,20,23)(H,21,22)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPQEJPJUIYWEI-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(O1)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(O1)C)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-furamide](/img/structure/B3895341.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895370.png)



![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3895394.png)
![5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895407.png)



![methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3895438.png)
![ethyl 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B3895440.png)
![3-{3-(4-biphenylyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895442.png)